molecular formula C13H18N4O3S B2973809 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396784-98-7

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2973809
CAS No.: 1396784-98-7
M. Wt: 310.37
InChI Key: FWQHEEYBLVIKMR-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by two critical structural motifs:

  • A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing tetrahydrothiophene ring), which enhances polarity and metabolic stability.

The compound’s molecular formula is C20H24N4O4S (molecular weight: 416.5 g/mol) . Its Smiles notation (Cc1cccc2c1ccn2CCNC(=O)C1=NN(C2CCS(=O)(=O)C2)C(=O)CC1) highlights the integration of the sulfone ring and carboxamide linkage.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c18-13(14-10-5-8-21(19,20)9-10)11-3-4-12(16-15-11)17-6-1-2-7-17/h3-4,10H,1-2,5-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQHEEYBLVIKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of inhibiting specific kinases and modulating ion channels. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

PropertyDetails
Molecular Formula C₁₇H₁₉N₃O₅S
Molecular Weight 377.4 g/mol
CAS Number 1232800-37-1

This compound primarily acts as an inhibitor of the discoidin domain receptor 1 (DDR1). DDR1 is implicated in various inflammatory processes, making it a target for therapeutic intervention in conditions like inflammatory bowel disease (IBD) . The compound exhibits a potent inhibition profile with an IC₅₀ value of approximately 10.6 nM against DDR1, demonstrating significant selectivity over a broad panel of kinases .

Biological Activity and Pharmacological Implications

The biological activity of this compound extends beyond kinase inhibition. It has been noted for its role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. Activation of GIRK channels is associated with various physiological processes including:

  • Pain perception
  • Epilepsy
  • Addiction and reward mechanisms
  • Anxiety modulation

The compound has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability compared to traditional urea-based compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Inflammatory Bowel Disease (IBD) : In models of DSS-induced colitis, the compound demonstrated promising oral therapeutic effects by reducing pro-inflammatory cytokine expression and inhibiting DDR1 autophosphorylation .
  • Neuropharmacology : In studies evaluating GIRK channel modulation, compounds with similar structures have been shown to significantly alter neuronal excitability, suggesting potential applications in treating neurological disorders .

Summary of Biological Effects

Biological ActivityEffect
DDR1 Inhibition IC₅₀ = 10.6 nM
GIRK Channel Activation Nanomolar potency
Therapeutic Potential IBD treatment; neuroprotection

Comparison with Similar Compounds

Structural Analogues of Pyridazine-3-Carboxamide Derivatives

The following table summarizes key structural and functional differences between the compound and its analogues:

Compound Name Molecular Formula Key Substituents/Modifications Biological Target/Application Notes References
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide C20H24N4O4S - 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone)
- Pyrrolidin-1-yl
Undisclosed (structural similarity to kinase inhibitors) High polarity due to sulfone; potential metabolic stability.
18F-FPPPT (N-(3-[18F]fluoropropyl)-6-(4-(trifluoromethyl)benzoyl)-piperazin-1-yl)pyridazine-3-carboxamide C22H23F4N5O2 - 3-[18F]fluoropropyl
- 4-(Trifluoromethyl)benzoyl-piperazine
Stearoyl-CoA desaturase-1 (SCD-1) PET imaging Radiolabeled for diagnostic use; fluorinated side chain enhances blood-brain barrier penetration.
(R)-IPMICF16 (N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide) C25H22F2N6O2 - Imidazo[1,2-b]pyridazine core
- Fluorophenyl-pyrrolidine
Tropomyosin receptor kinase (Trk) PET imaging Fused imidazole ring improves target affinity; chiral center influences selectivity.
6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide C21H24D3N7O3 - Cyclopropanecarboxamido
- Methyl-D3
Undisclosed (crystalline form patented) Deuteration improves metabolic stability; triazole enhances solubility.
N-(2-cyanophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide C16H15N5O - 2-Cyanophenyl
- Pyrrolidin-1-yl
Undisclosed Nitrile group increases electronegativity; lacks sulfone moiety.

Key Structural and Functional Insights

Sulfone vs. Fluorinated Side Chains

The sulfone group in the primary compound contrasts with fluorinated side chains in analogues like 18F-FPPPT and (R)-IPMICF16 . Sulfones enhance aqueous solubility and metabolic resistance compared to fluorinated groups, which prioritize lipophilicity for blood-brain barrier penetration in radiopharmaceuticals .

Pyrrolidine vs. Piperazine/Piperidine Derivatives

While the primary compound uses a pyrrolidine ring, analogues such as 18F-FPPPT incorporate piperazine. Piperazine derivatives often exhibit improved binding to enzymes like SCD-1 due to their planar geometry and hydrogen-bonding capacity .

Core Modifications: Pyridazine vs. Imidazo[1,2-b]pyridazine

In contrast, the unmodified pyridazine core in the primary compound may offer synthetic flexibility but reduced target specificity.

Deuterated and Crystalline Forms

The deuterated methyl group in 6-(cyclopropanecarboxamido)-...-N-(methyl-D3)... () reduces metabolic degradation rates—a strategy absent in the primary compound but relevant for optimizing pharmacokinetics .

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